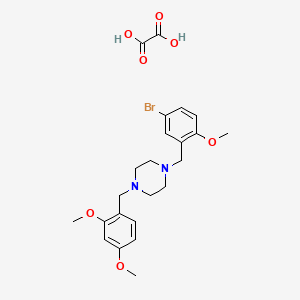
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BTCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its effects on enzyme activity and protein structure. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been explored for its potential use as a pesticide.
Mécanisme D'action
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects through the inhibition of specific enzymes, such as tyrosinase and acetylcholinesterase. It also interacts with proteins, such as albumin, and disrupts their structure and function. These mechanisms of action contribute to the potential therapeutic and environmental applications of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In biochemistry, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to alter enzyme activity and protein structure, leading to changes in cellular function. In environmental science, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been found to have insecticidal and herbicidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide, including the investigation of its potential use as a therapeutic agent for various diseases, the exploration of its effects on protein-protein interactions, and the development of new synthetic methods for its production. Additionally, further studies are needed to determine the safety and environmental impact of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its potential applications.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its applications.
Méthodes De Synthèse
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with 2-aminobenzenethiol, followed by the reaction of the resulting product with 4-chlorophenol and 2-bromo-2-methylpropanoic acid. The final product is obtained after purification and isolation.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-17(2,22-12-9-7-11(18)8-10-12)15(21)20-16-19-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUXPVMDAYGGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)

methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)